THK-523

PET Imaging Alzheimer's Disease Tauopathy

Quantifying tau pathology requires highly selective ligands; off-target binding to Aβ plaques invalidates results. THK-523 is a first-generation tau PET radiotracer ([18F]THK-523) validated for selective binding to paired helical filaments (PHF-tau) over Aβ. - **Selectivity**: Ki = 59.30 nM for tau aggregates; no significant Aβ binding vs. PiB/BF-227 - **Preclinical validation**: MicroPET shows higher retention in tau transgenic mice vs. APP/PS1 (Aβ model) - **Supply advantage**: Established synthetic route for stable isotope labeling (13C, D) for internal standard use Ideal as a reference standard for autoradiography, binding assays, and next-generation tracer benchmarking.

Molecular Formula C17H15FN2O
Molecular Weight 282.31 g/mol
CAS No. 1354653-91-0
Cat. No. B3027690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHK-523
CAS1354653-91-0
Molecular FormulaC17H15FN2O
Molecular Weight282.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N
InChIInChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2
InChIKeyZGJOXECWZKCGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THK-523 Tau-Selective PET Tracer


THK-523 is a quinoline-based, small-molecule radiotracer labeled with Fluorine-18 ([18F]THK-523) developed for the noninvasive in vivo imaging of tau protein aggregates in Alzheimer's disease (AD) [1]. It is characterized by its selective binding to tau fibrils, particularly paired helical filaments (PHF), over amyloid-beta (Aβ) plaques [2]. As a first-generation tau PET ligand, THK-523 was pivotal in establishing the feasibility of tau-specific PET imaging, demonstrating brain penetration and target engagement [3].

Selective tau-fibril binding over amyloid-β plaques
Radioligand binding and autoradiography standard
Brain-penetrant PET tracer for tau pathology research

Why THK-523 Substitution Fails


Procurement of tau PET tracers cannot rely on simple class substitution, as significant differences in binding affinity, target selectivity, and brain pharmacokinetics directly impact experimental validity and clinical translatability. While THK-523 serves as a foundational tau-selective ligand, subsequent compounds like THK-5105 and THK-5117, though structurally related, exhibit quantitatively different affinities and clearance profiles [1]. Furthermore, substituting THK-523 with amyloid-binding agents like PiB or BF-227 would lead to entirely erroneous conclusions, as these compounds show a high affinity for Aβ plaques rather than tau fibrils, a fundamental distinction proven by comparative autoradiography [2].

THK-523 vs. Amyloid tracers (PiB, BF-227)
Amyloid-binding agents show high Aβ plaque affinity and low tau selectivity; using them would misidentify target engagement in tau studies.
THK-523 vs. THK-5105 / THK-5117
Later-generation analogs differ in binding affinity and brain clearance kinetics; direct substitution may alter assay sensitivity and in vivo signal-to-background profiles.
AD-tau vs. Non-AD tauopathy applications
THK-523 does not bind tau lesions in CBD, PSP, or PiD; substitution risk is high if used outside Alzheimer's disease tau models.

THK-523 Evidence Guide


Tau over Aβ Fibril Selectivity

[18F]THK-523 demonstrates a unique binding profile, exhibiting a higher affinity for tau fibrils (K18ΔK280-tau) than for amyloid-beta (Aβ42) fibrils. In contrast, the amyloid imaging agents PiB, BF-227, and FDDNP show a higher affinity for Aβ fibrils over tau fibrils [1].

Tau vs. Aβ selectivity
Head-to-head
[18F]THK-523 binds tau fibrils with higher affinity than Aβ fibrils; PiB, BF-227, FDDNP prefer Aβ
Supports specific tau imaging without Aβ cross-reactivity
In vitro radioligand binding; synthetic fibrils
PET Imaging Alzheimer's Disease Tauopathy Amyloid-Beta

Affinity vs. THK-5105 and THK-5117

In competitive binding assays against tau-rich AD brain homogenates, the later-generation compounds THK-5105 and THK-5117 demonstrate significantly higher binding affinity than THK-523 [1].

Affinity vs. next-gen analogs
Reported
Ki (tau aggregates): THK-523 = 59.30 nM; THK-5105 = 7.80 nM; THK-5117 = 10.50 nM
Assay sensitivity context: higher-affinity analogs available
Competitive binding, AD brain homogenates
PET Tracer Development Tau Aggregates Binding Affinity Structure-Activity Relationship

Brain Pharmacokinetics vs. THK-5105 and THK-5117

[18F]THK-523 exhibits slower clearance from the brain in normal mice compared to the optimized derivatives THK-5105 and THK-5117, which show abundant initial brain uptake and faster washout [1].

Brain clearance kinetics
Reported
[18F]THK-523: slower clearance; brain uptake 2.62%±0.39% ID/g (2 min)
Signal-to-background ratio may require adjusted imaging protocols
Normal mice biodistribution
Biodistribution Pharmacokinetics Brain Uptake Clearance

Human Brain Retention vs. PiB

In human AD patients, [18F]THK-523 retention was significantly higher in the temporal, parietal, orbitofrontal, and hippocampal regions compared to healthy controls and patients with semantic dementia [1]. This pattern did not correlate with Aβ distribution as assessed by 11C-PiB and instead followed the known distribution of tau pathology [1]. However, a significant limitation was its very high retention in white matter across all participants, which was significantly higher than in grey matter and precluded simple visual inspection of images [1].

Human brain retention vs. PiB
Reported endpoint
Higher retention in AD temporal, parietal, hippocampal regions; not correlated with PiB Aβ pattern; high white matter retention observed
Endpoints confirm in vivo tau detection, but white matter retention requires modeling correction
Human PET, 10 AD / 10 controls / 3 semantic dementia
Clinical PET Human Brain Imaging Tau Distribution White Matter Binding

Selectivity for AD Tau over Non-AD Tauopathies

Immunohistochemical analysis reveals that THK-523 selectively labels tau-containing lesions (neurofibrillary tangles and neuropil threads) in the hippocampus and frontal regions of AD brains but fails to label tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD). It also does not label α-synuclein-containing Lewy bodies in Parkinson's disease (PD) brain sections [1].

AD-tau vs. non-AD tauopathies
Class-level
Selectively labels AD neurofibrillary tangles; no binding to tau lesions in CBD, PSP, PiD or α-synuclein in PD
Model-response context: AD-tau specific, not applicable to other tauopathies
Immunohistochemistry on post-mortem brain sections
Tauopathy Neuropathology Parkinson's Disease Differential Diagnosis

THK-523 Application Scenarios


In Vitro Binding and Autoradiography Standard

THK-523 serves as a robust, well-characterized reference standard for in vitro binding assays and autoradiography studies aimed at quantifying tau aggregates in post-mortem AD brain tissue. Its high selectivity for tau over Aβ, as demonstrated by direct comparison with amyloid tracers [1], ensures that the measured signal is specific to tau pathology. The established Ki values (59.30 nM for tau aggregates) provide a quantitative benchmark for validating new compounds or assessing tau burden in experimental models [2].

Pharmacokinetic Baseline for Tau Tracers

The in vivo brain pharmacokinetic profile of [18F]THK-523, characterized by a brain uptake of 2.62% ± 0.39% ID·g⁻¹ at 2 min post-injection and slower clearance [3], serves as a crucial baseline for the development and optimization of next-generation tau PET tracers. By comparing new candidates against THK-523's quantitative biodistribution data, researchers can objectively assess improvements in brain uptake, clearance rates, and overall signal-to-background ratios, as has been demonstrated with THK-5105 and THK-5117 [4].

AD Tau Validation in Transgenic Mouse Models

For studies utilizing tau transgenic mouse models of AD, THK-523 is a validated tool for confirming the presence and spatial distribution of AD-like tau pathology. MicroPET studies have shown higher brain retention of [18F]THK-523 in tau transgenic mice compared to wild-type littermates or APP/PS1 mice (an Aβ model) [5], corroborating its in vivo selectivity. Its inability to label non-AD tauopathies [6] makes it particularly valuable for AD-focused preclinical research, reducing confounding signals from other protein aggregates.

Isotope-Labeling Precursor for Mechanistic Studies

A disclosed synthetic route for THK-523 allows for its adaptation to 13C- and D-isotope labeling via a Pd-catalyzed carbonylative Sonogashira coupling and a reductive ring-closing step [7]. This enables the production of stable isotope-labeled THK-523 for use as an internal standard in mass spectrometry-based assays or for conducting detailed mechanistic and metabolic studies of tau ligand binding and disposition, offering a procurement advantage over compounds lacking established labeling protocols.

Application
Selection Property
Validation Focus
In vitro tau aggregate quantification
Tau-over-Aβ binding selectivity
Autoradiography signal specificity in AD brain tissue
Pharmacokinetic benchmarking for tracer development
Brain uptake and clearance profile
Signal-to-background ratio in rodent models
Tau imaging in transgenic mouse models
In vivo selectivity for AD-like tau pathology
Model-specific binding confirmation vs. Aβ models
Isotope labeling for mechanistic MS studies
Adaptable synthetic route for stable isotope incorporation
Internal standard reproducibility and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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